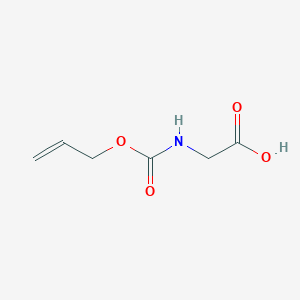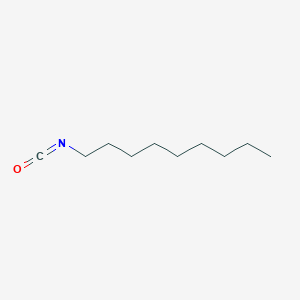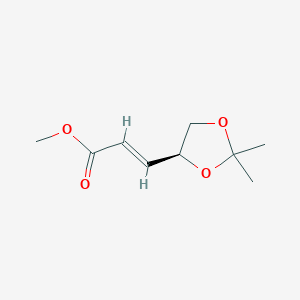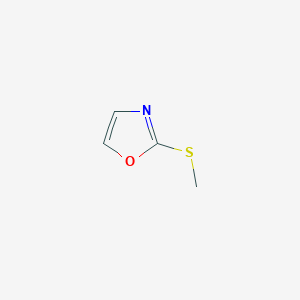
Allyloxycarbonylaminoacetic acid
Overview
Description
Allyloxycarbonylaminoacetic acid (Ala-Oca) is a synthetic amino acid derivative. It is a white crystalline powder with a molecular weight of 223.22 g/mol. Ala-Oca has been widely studied for its potential use in pharmaceuticals due to its unique properties.
Mechanism Of Action
The mechanism of action of Allyloxycarbonylaminoacetic acid is not fully understood. However, it has been suggested that Allyloxycarbonylaminoacetic acid inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation. Allyloxycarbonylaminoacetic acid has also been shown to inhibit the activity of some proteases, which are enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects:
Allyloxycarbonylaminoacetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. Allyloxycarbonylaminoacetic acid has also been shown to have antioxidant properties and to protect cells from oxidative stress. In addition, Allyloxycarbonylaminoacetic acid has been shown to improve cognitive function and to protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
One of the main advantages of Allyloxycarbonylaminoacetic acid is its stability under a wide range of conditions. It is also relatively easy to synthesize and purify. However, one of the limitations of Allyloxycarbonylaminoacetic acid is its poor solubility in water, which can make it difficult to use in some experiments. In addition, Allyloxycarbonylaminoacetic acid can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on Allyloxycarbonylaminoacetic acid. One area of research could focus on the development of new drugs based on Allyloxycarbonylaminoacetic acid. Another area of research could focus on the use of Allyloxycarbonylaminoacetic acid in the treatment of neurodegenerative disorders. Additionally, further research could be done to better understand the mechanism of action of Allyloxycarbonylaminoacetic acid and to identify new applications for this compound.
Conclusion:
Allyloxycarbonylaminoacetic acid is a synthetic amino acid derivative that has been widely studied for its potential use in pharmaceuticals. It has been shown to have antitumor, antibacterial, and antiviral properties, as well as potential uses in the treatment of neurodegenerative disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on Allyloxycarbonylaminoacetic acid. Further research is needed to fully understand the potential applications of this compound.
Scientific Research Applications
Allyloxycarbonylaminoacetic acid has been extensively studied for its potential use in the development of new drugs. It has been shown to have antitumor, antibacterial, and antiviral properties. Allyloxycarbonylaminoacetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(prop-2-enoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-2-3-11-6(10)7-4-5(8)9/h2H,1,3-4H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQQBSUOAMEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474881 | |
| Record name | N-allyloxycarbonyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxycarbonylaminoacetic acid | |
CAS RN |
90711-56-1 | |
| Record name | N-allyloxycarbonyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(allyloxy)carbonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)






![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)
![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)

